2-(2-Azepan-1-yl-ethoxy)-phenylamine
Overview
Description
2-(2-Azepan-1-yl-ethoxy)-phenylamine is an organic compound with the molecular formula C15H23NO2. It is a versatile compound used in various research fields, including life sciences and chemistry. The compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and a phenylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azepan-1-yl-ethoxy)-phenylamine typically involves the reaction of 2-phenylethanol with azepane in the presence of a suitable catalyst. The reaction conditions often include heating the reactants under reflux with a solvent such as toluene or ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azepan-1-yl-ethoxy)-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The phenylamine group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(2-Azepan-1-yl-ethoxy)-phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2-Azepan-1-yl-ethoxy)-phenylamine involves its interaction with specific molecular targets and pathways. The azepane ring and phenylamine group allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol: This compound shares a similar structure but has a methanol group instead of an amine group.
1-[4-(2-(Azepan-1-yl)ethoxy)benzyl]-5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole: This compound has a more complex structure with additional benzyl and benzyloxy groups
Uniqueness
2-(2-Azepan-1-yl-ethoxy)-phenylamine is unique due to its specific combination of the azepane ring and phenylamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)ethoxy]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-13-7-3-4-8-14(13)17-12-11-16-9-5-1-2-6-10-16/h3-4,7-8H,1-2,5-6,9-12,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXVMTLVGHJGDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCOC2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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